Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with an ethyl ester group at the 2-position and a methyl group at the 8-position.
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo direct functionalization through radical reactions . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Another approach involves the cycloisomerization of N-propargylpyridinium salts under metal-free conditions using sodium hydroxide as a catalyst . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound often employs the condensation method due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is typically purified through crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Formation of 2-ethyl-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Formation of 2-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Scientific Research Applications
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent antituberculosis activity.
Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.
Rifaximin: An antibiotic used to treat gastrointestinal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives.
Properties
IUPAC Name |
ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-4-5-8(2)10(13)12-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNOZGJIVZLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413927 | |
Record name | Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-40-5 | |
Record name | Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate chosen for X-ray structure determination in this study?
A1: This study focused on understanding the reactivity of the imidazo[1,2-a]pyridine system. this compound (5) was selected, alongside other compounds, to investigate how substituents on the imidazo[1,2-a]pyridine ring influence its reactivity towards nitration. The X-ray structure of compound (5) provided valuable information about its spatial arrangement, which was then used for CNDO/2 calculations. These calculations helped researchers predict the reactivity of different positions on the molecule and compare the theoretical results with experimental observations of nitration reactions. []
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